molecular formula C16H15F3N2O3 B2715153 1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1172053-47-2

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2715153
CAS No.: 1172053-47-2
M. Wt: 340.302
InChI Key: MNFIZVTWCBYPKB-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound characterized by the presence of a phenoxyethyl group and a trifluoromethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of 2-phenoxyethylamine with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The phenoxyethyl group may contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethoxyphenylboronic acid: Shares the trifluoromethoxyphenyl group but differs in its boronic acid functionality.

    4-(Trifluoromethoxy)phenyl isocyanate: A precursor in the synthesis of 1-(2-Phenoxyethyl)-3-(4-(trifluoromethoxy)phenyl)urea.

Uniqueness

This compound is unique due to the combination of its phenoxyethyl and trifluoromethoxyphenyl groups, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c17-16(18,19)24-14-8-6-12(7-9-14)21-15(22)20-10-11-23-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFIZVTWCBYPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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